Product packaging for Nepadutant(Cat. No.:CAS No. 183747-35-5)

Nepadutant

Cat. No.: B065270
CAS No.: 183747-35-5
M. Wt: 947.0 g/mol
InChI Key: NGCNKEZHGRXHNL-JSCJOTBSSA-N
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Description

Nepadutant is a potent and selective peptidic antagonist of the neurokinin 2 (NK2) receptor. Its primary research value lies in elucidating the physiological and pathophysiological roles of the tachykinin neuropeptide, Neurokinin A (NKA), which acts primarily through the NK2 receptor. This mechanism of action makes this compound a critical research tool for investigating NKA-mediated signaling in the central and peripheral nervous systems. Its high selectivity over the NK1 and NK3 receptor subtypes allows for precise pharmacological dissection of tachykinin pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H58N10O13 B065270 Nepadutant CAS No. 183747-35-5

Properties

CAS No.

183747-35-5

Molecular Formula

C45H58N10O13

Molecular Weight

947.0 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[(1S,4S,10S,13S,16S)-4-benzyl-7-(1H-indol-3-ylmethyl)-16-(2-methylpropyl)-3,6,9,12,15,18,21-heptaoxo-2,5,8,11,14,17,20-heptazabicyclo[8.8.4]docosan-13-yl]acetamide

InChI

InChI=1S/C45H58N10O13/c1-21(2)13-27-39(62)53-31(17-35(59)55-45-36(48-22(3)57)38(61)37(60)33(20-56)68-45)43(66)52-30-16-34(58)47-19-32(44(67)49-27)54-40(63)28(14-23-9-5-4-6-10-23)50-41(64)29(51-42(30)65)15-24-18-46-26-12-8-7-11-25(24)26/h4-12,18,21,27-33,36-38,45-46,56,60-61H,13-17,19-20H2,1-3H3,(H,47,58)(H,48,57)(H,49,67)(H,50,64)(H,51,65)(H,52,66)(H,53,62)(H,54,63)(H,55,59)/t27-,28-,29?,30-,31-,32-,33+,36+,37+,38+,45+/m0/s1

InChI Key

NGCNKEZHGRXHNL-JSCJOTBSSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC2CC(=O)NCC(C(=O)N1)NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)NC6C(C(C(C(O6)CO)O)O)NC(=O)C

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CC(=O)NC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)N[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC2CC(=O)NCC(C(=O)N1)NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)NC6C(C(C(C(O6)CO)O)O)NC(=O)C

Other CAS No.

183747-35-5

Synonyms

Nepadutant

Origin of Product

United States

Molecular and Receptor Pharmacology of Nepadutant

Tachykinin NK2 Receptor Antagonism by Nepadutant

This compound (MEN 11420) functions as a potent and selective antagonist of the tachykinin NK2 receptor. nih.govselleckchem.comCurrent time information in New York, NY, US. This antagonism plays a crucial role in its observed biological effects.

Selectivity and Potency Profiles at NK2 Receptors

This compound exhibits high affinity and selectivity for the human NK2 receptor. In binding assays, it competitively displaces radiolabelled [125I]-neurokinin A and [3H]-SR 48968 from human NK2 receptors stably transfected in Chinese Hamster Ovary (CHO) cells, demonstrating Ki values of 2.5 ± 0.7 nM and 2.6 ± 0.4 nM, respectively. selleckchem.com

In functional bioassays, this compound potently and competitively antagonizes tachykinin NK2 receptor-mediated contractions. For instance, in rabbit isolated pulmonary artery, it showed a pK(B) of 8.6 ± 0.07, and in rat urinary bladder, a pK(B) of 9.0 ± 0.04. nih.govselleckchem.com Its selectivity is further supported by negligible binding affinity (pIC50 < 6) at over 50 other receptors, including tachykinin NK1 and NK3 receptors. nih.gov

Table 1: this compound's Binding Affinity and Potency at Tachykinin NK2 Receptors

Receptor/TissueAssay TypeParameterValueReference
Human NK2 (CHO cells)Radioligand BindingKi ([125I]-NKA displacement)2.5 ± 0.7 nM selleckchem.com
Human NK2 (CHO cells)Radioligand BindingKi ([3H]-SR 48968 displacement)2.6 ± 0.4 nM selleckchem.com
Rabbit Isolated Pulmonary ArteryFunctional BioassaypK(B)8.6 ± 0.07 nih.govselleckchem.com
Rat Urinary BladderFunctional BioassaypK(B)9.0 ± 0.04 nih.govselleckchem.com
Human Isolated IleumFunctional BioassaypK(B)8.3 rowan.edu
Human Isolated ColonFunctional BioassaypK(B)8.3 rowan.edu
Human Isolated Urinary BladderFunctional BioassaypK(B)8.5 rowan.edu

Competitive and Reversible Antagonism Mechanisms

This compound is characterized as a selective, competitive, and reversible antagonist of NK2 receptors. rowan.edumdpi.com Competitive antagonism occurs when an antagonist binds to the same recognition site on the receptor as the endogenous agonist, thereby competing for that site. medchemexpress.com The effect of a competitive antagonist can be overcome by increasing the concentration of the agonist. medchemexpress.com

The reversibility of this compound's antagonism has been demonstrated in various preparations. For example, in human isolated ileum, colon, and urinary bladder, this compound competitively antagonized neurokinin A- or [βAla8]neurokinin A-(4-10)-induced contractions. rowan.edu Crucially, the NK2 receptor blockade produced by this compound in the colon was fully reversed by washout, confirming its reversible nature. rowan.edu This contrasts with some other NK2 antagonists, such as SR 48968, which can produce insurmountable antagonism that is not fully reversed by washout. rowan.edu

Comparative Analysis with Other Tachykinin NK2 Receptor Antagonists

This compound (MEN 11420) is a glycosylated derivative of the tachykinin NK2 receptor antagonist MEN 10627. nih.govselleckchem.com While their affinity profiles for tachykinin receptors are similar, the introduction of a sugar moiety in this compound significantly improved its in vivo potency and duration of action, likely due to enhanced metabolic stability. nih.gov

When compared to other NK2 receptor antagonists, this compound demonstrates a distinct profile. For instance, while both this compound and SR 48968 (saredutant) are NK2 antagonists, this compound's antagonism is competitive and reversible, whereas SR 48968 can exhibit insurmountable antagonism in certain human isolated tissues. rowan.edu Another NK2 antagonist, ibodutant (B1674150) (MEN15596), has been noted to possess a lower molecular weight and higher potency and selectivity in blocking the human tachykinin NK2 receptor compared to this compound. In clinical studies assessing the prevention of neurokinin A-induced bronchoconstriction in asthma patients, both this compound and saredutant (B1681467) showed a rather limited protective effect compared to more potent dual NK1/NK2 or triple neurokinin receptor antagonists.

Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGluR5) Antagonism by this compound

This compound has also been identified as a metabotropic glutamate receptor subtype 5 (mGluR5) antagonist.

Ligand Binding Characteristics and Receptor Interaction

Modulation of Glutamatergic Neurotransmission Pathways

The mechanism of action of this compound involves the modulation of glutamatergic neurotransmission through its antagonism of the mGluR5 receptor. Glutamate is a crucial neurotransmitter involved in processes like learning, memory, and neuroplasticity. mGluR5 receptors, primarily located on post-synaptic neurons and glial cells in the perisynaptic space, are involved in modulating intracellular signaling pathways. Upon activation by glutamate, mGluR5 receptors initiate a cascade of intracellular events that can influence synaptic plasticity, neuronal excitability, and various other neurophysiological processes. Activation of Group I mGluRs, which includes mGluR5, leads to increased intracellular Ca2+ concentration and promotes NMDA receptor activation.

By antagonizing the mGluR5 receptor, this compound is believed to help in reducing excitotoxicity, a process where excessive glutamate release leads to neuronal damage. This modulation of glutamatergic pathways via mGluR5 antagonism can alter the excitability of neural circuits and influence downstream signaling pathways.

Receptor Binding Affinity and Kinetic Characterization

The interaction of this compound with its target receptors involves precise binding characteristics and kinetic behaviors that underpin its antagonistic effects.

Quantitative Receptor Binding Studies (e.g., pKi, KD/Ki values)

This compound exhibits high affinity and competitive binding to the human NK2 receptor. In studies utilizing human NK2 receptors stably transfected in Chinese Hamster Ovary (CHO) cells, this compound effectively displaced radiolabelled ligands. It demonstrated a dissociation constant (Ki) of 2.5 ± 0.7 nM when displacing [125I]-neurokinin A and a Ki of 2.6 ± 0.4 nM when displacing [3H]-SR 48968 (saredutant). nih.govctdbase.orgwikipedia.org

The compound shows remarkable selectivity, exhibiting negligible binding affinity (pIC50 < 6) at over 50 other receptors and ion channels, including tachykinin NK1 and NK3 receptors. nih.govctdbase.org This selectivity is crucial for its targeted pharmacological action.

The antagonist affinity of this compound, expressed as pKi values, has been reported to be 8.4 in radioligand binding assays using iodinated neurokinin A and smooth muscle membranes from the human colon. nih.govguidetoimmunopharmacology.orgzhanggroup.orgcenmed.com Other sources indicate a pKi range of 8.5–8.7. aneskey.comnus.edu.sg

Functional studies have further elucidated this compound's potency, with pKB values reflecting its ability to antagonize tachykinin NK2 receptor-mediated contractions across various tissues.

Table 1: this compound's Receptor Binding Affinity (Ki and pKi values)

Receptor/LigandKi (nM)pKiReference
Human NK2 (displacing [125I]-NKA)2.5 ± 0.7- nih.govctdbase.orgwikipedia.org
Human NK2 (displacing [3H]-SR 48968)2.6 ± 0.4- nih.govctdbase.orgwikipedia.org
Human NK2 (general affinity)-8.4 nih.govguidetoimmunopharmacology.orgzhanggroup.orgcenmed.com
Human NK2 (general affinity)-8.5–8.7 aneskey.comnus.edu.sg

Table 2: this compound's Apparent Antagonist Potency (pKB values) in Various Tissues

Tissue/PreparationpKBAntagonism TypeReference
Rabbit isolated pulmonary artery8.6 ± 0.07Competitive nih.govctdbase.orgwikipedia.org
Rat urinary bladder9.0 ± 0.04Competitive nih.govctdbase.orgwikipedia.org
Hamster trachea10.2 ± 0.14Insurmountable (reversible) nih.govctdbase.orgwikipedia.org
Mouse urinary bladder9.8 ± 0.15Insurmountable (reversible) nih.govctdbase.orgwikipedia.org
Human isolated ileum and colon8.3Competitive nih.gov
Rat isolated distal colon (muscularis mucosae)9.3Competitive ctdbase.org
Rat isolated distal colon (mucosa, Isc responses)8.6Insurmountable (reversible) ctdbase.org

Detailed Competition Kinetics Analysis

Kinetic studies provide insights into the association and dissociation rates of this compound with the NK2 receptor. Preliminary experiments defining the kinetic parameters of [3H]this compound revealed an observed dissociation rate constant (Koff) of 0.13 ± 0.04 min-1 and an observed association rate constant (Kon) of 1.13 × 10^8 M-1 min-1.

In functional reversibility experiments, the inhibition exerted by this compound was observed to be quickly reversible. For instance, the neurokinin A (NKA) response in cells pretreated with this compound recovered to 90 ± 2% of the time-matched control response after three washing periods (45 minutes). This suggests a relatively rapid off-rate from the receptor compared to other NK2 antagonists like ibodutant and saredutant, which showed slower reversibility.

Competition kinetic binding experiments involving ibodutant at the [3H]this compound binding site further characterized the interactions. Ibodutant completely inhibited the specific binding of [3H]this compound, with a Hill slope close to unity (0.99, 95% CL: 0.81–1.18). For ibodutant competing with [3H]this compound, the Kon was determined as 1.15 ± 0.173 × 10^9 M-1 min-1 and the Koff as 0.055 ± 0.011 min-1. The calculated kinetic KD (Koff/Kon) for ibodutant at the [3H]this compound binding site was 0.050 ± 0.015 nM, which aligns well with its Ki value (0.07 nM) obtained from inhibition binding experiments. These findings indicate that the binding site of ibodutant partially overlaps with that of the agonist NKA and the antagonist this compound.

Mechanism of Action and Signal Transduction Pathways

Molecular Mechanisms Underlying NK2 Receptor Antagonism

Tachykinin NK2 receptors are expressed throughout the gastrointestinal tract and are involved in regulating intestinal motor functions, secretions, inflammation, and visceral sensitivity nih.gov. Neurokinin A (NKA) is a primary agonist for NK2 receptors nih.govwikidoc.org.

Nepadutant acts as a selective, competitive, and reversible antagonist of NK2 receptors jpp.krakow.pl. By blocking NK2 receptors, this compound can inhibit the effects typically triggered by Neurokinin A (NKA). NKA, a neuropeptide, has excitatory effects on mammalian nervous systems and is involved in inflammatory and pain responses wikidoc.orgwikipedia.org. Stimulation of NK2 receptors by agonists like NKA leads to various intracellular events, including the elevation of intracellular calcium concentration through phospholipase C (PLC) activation and the stimulation of cyclic AMP formation unige.ch. In healthy volunteers, this compound has been shown to reduce the motility-stimulating effects and irritable bowel syndrome-like symptoms induced by intravenous infusion of NKA nih.govnih.gov.

Neurokinin A binds to G-protein coupled receptors, ultimately increasing the release of inositol-phosphate and calcium second messengers wikidoc.org. Phospholipase C (PLC) plays a pivotal role in signal transduction by cleaving phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3), which act as second messengers mdpi.comwikipedia.orgnih.gov. These second messengers regulate intracellular Ca2+ levels and protein kinase C activation mdpi.comnih.gov. While the direct effect of this compound on phosphatidylinositol accumulation through PLC activation is not explicitly detailed in the provided snippets, its role as an NK2 receptor antagonist implies it would counteract the NKA-induced increase in inositol-phosphate and subsequent calcium signaling, thereby modulating PLC-mediated pathways.

NK2 receptor stimulation can influence intestinal motility by activating sympathetic extrinsic pathways or non-adrenergic, non-cholinergic (NANC) intramural inhibitory components nih.gov. A modulatory effect on cholinergic nerves or a direct effect on smooth muscle can also account for NK2 receptor-mediated increases in intestinal motility nih.gov. Tachykinins, including NKA, are found in various intrinsic neurons, such as myenteric cholinergic excitatory motor neurons and myenteric intrinsic primary afferent neurons nih.gov. Selective NK2 receptor antagonists like this compound can reactivate inhibited motility or decrease hypermotility associated with inflammation or stress nih.gov. Furthermore, NK2 receptor stimulation can activate postganglionic noradrenergic neurons, which inhibit intestinal motility, and NANC inhibitory mechanisms nih.gov. This compound suppresses the responses of colonic afferent neurons to nociceptive stimuli nih.gov.

Mechanisms Related to mGluR5 Antagonism

This compound is a metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) antagonist ontosight.ai. mGluR5 receptors are Gαq/11-coupled receptors primarily located at the postsynaptic site, and their stimulation leads to the activation of phospholipase Cβ1 (PLCβ), promoting diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3) formation, which in turn causes the release of Ca2+ from intracellular stores and activates protein kinases oncotarget.com.

Excitotoxicity, a process where excessive glutamate release leads to neuronal damage, is a common pathway implicated in various neurodegenerative diseases ontosight.ai. By antagonizing the mGluR5 receptor, this compound may help in reducing this excitotoxicity ontosight.ai. mGluR5 antagonists are expected to receive increasing attention in conditions involving Aβ-induced excitotoxicity, such as Alzheimer's disease mdpi.com. Studies have shown that mGluR5 antagonists can reduce Aβ-mediated excitotoxicity, increase synaptic plasticity, and improve cognitive function in animal models mdpi.com. The pharmacological inhibition of mGluR5-mediated excitotoxicity might indirectly reduce cellular stress mdpi.com.

mGluR5 has been implicated in the pathology of neurodegenerative diseases, including Alzheimer's and Parkinson's disease ontosight.aioncotarget.com. Antagonism against mGluR5 may counteract excitotoxic changes in synapses that lead to neurodegenerative processes mdpi.com. For instance, in prion-infected cells, increased mGluR5 levels contribute to cell damage by activating the (GPCRs)-IP3-IP3R-Ca2+ pathway and increasing the levels of downstream kinases like p38, ERK, and JNK frontiersin.org. Treatment with mGluR5 antagonists can restore these upregulations frontiersin.org. In Huntington's disease models, mGluR5 antagonism has been shown to significantly reduce the number of mutant huntingtin aggregates and rescue neuronal loss in the striatum frontiersin.org.

Interactions with Diverse Neurotransmission Systems

This compound's primary mechanism of action involves antagonizing the tachykinin NK2 receptor. Tachykinins, a family of neuropeptides including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), function as crucial neurotransmitters and neuromodulators throughout both the central and peripheral nervous systems. nih.govaneskey.com These peptides are implicated in a broad spectrum of physiological processes, such as nociception (pain perception), neurogenic inflammation, smooth muscle contraction, vasodilation, chemotaxis, and the activation of immune cells. aneskey.com

Research findings demonstrate this compound's ability to competitively antagonize the effects of neurokinin A. Specifically, it has been shown to inhibit neurokinin A- or [beta Ala(8)]neurokinin A-(4-10)-induced contractions in various human isolated tissues, including the ileum, colon, and urinary bladder. nih.gov The potency of this compound in these tissues is quantified by its pK(B) values, indicating its strong binding affinity to the NK2 receptor.

Table 1: this compound's Antagonism of Neurokinin A-Induced Contractions in Human Tissues

Tissue TypeAntagonist (this compound) Concentration Range (nM)pK(B) Value nih.gov
Human Ileum30-10008.3
Human Colon30-10008.3
Human Bladder30-10008.5

Beyond its effects on smooth muscle contraction, this compound has also been observed to significantly reduce the nonadrenergic noncholinergic (NANC) contractile off-response elicited by electrical field stimulation in the human ileum. nih.gov This suggests its involvement in modulating complex neurotransmission pathways beyond direct cholinergic or adrenergic systems. Furthermore, in healthy volunteers, this compound was found to decrease intestinal motility-stimulating effects and symptoms akin to irritable bowel syndrome that were triggered by intravenous infusion of neurokinin A. aneskey.com

Sympathetic Pathway Involvement

While this compound is categorized as an autonomic agent and a peripheral nervous system agent, its direct interaction with the sympathetic pathway is primarily inferred through its broader effects on systems modulated by the autonomic nervous system. The sympathetic nervous system plays a critical role in regulating various bodily functions, including smooth muscle activity, inflammation, and hemodynamic responses, often through the release of neurotransmitters like noradrenaline that interact with adrenoceptors.

Given that tachykinins are widely distributed neuromodulators involved in smooth muscle contraction and neurogenic inflammation—processes that are also influenced by the sympathetic nervous system—this compound's antagonism of NK2 receptors can indirectly modulate sympathetic-influenced physiological outcomes. For instance, the tachykinin NK2 receptor is known to play a key role in gastrointestinal motor function, where enteric neurons release Neurokinin A to activate NK2 receptors on smooth muscle, leading to contraction and increased motility. By blocking these receptors, this compound can influence gastrointestinal motility, which is under significant autonomic (including sympathetic) control. Although specific detailed research findings directly linking this compound's action to sympathetic nerve terminals or adrenoceptors are not extensively documented, its impact on smooth muscle and inflammatory responses suggests an interplay within the broader autonomic regulatory framework.

Central versus Peripheral Mechanisms

Tachykinins exert their influence across both the central nervous system (CNS) and the peripheral nervous system (PNS). aneskey.com this compound's pharmacological profile predominantly highlights its actions within peripheral tissues. Evidence for its peripheral mechanisms includes its demonstrated effects on human isolated ileum, colon, and urinary bladder, where it antagonizes NK2 receptor-mediated contractions. nih.gov

Further supporting its peripheral action, preclinical studies in newborn rats showed that orally administered this compound inhibited the increase in small intestinal transit and reduced abdominal contractions induced by colorectal distension, without affecting basal intestinal propulsion or visceral sensitivity in control animals. aneskey.com These findings underscore this compound's utility in assessing the role of NK2 receptors in peripheral intestinal propulsive and nociceptive activity. aneskey.com In the context of respiratory function, this compound has been shown to significantly inhibit bronchoconstriction induced by neurokinin A in patients with asthma, indicating a peripheral effect on airway smooth muscle.

The nature of this compound as a glycosylated bicyclic cyclohexapeptide suggests that its ability to cross the blood-brain barrier (BBB) might be limited, a common characteristic for peptide-based compounds. While direct studies quantifying this compound's CNS penetration are not widely available in the provided literature, the consistent demonstration of its efficacy in peripheral systems (gastrointestinal tract, urinary bladder, airways) strongly indicates that its therapeutic effects are primarily mediated through peripheral mechanisms.

Preclinical Pharmacodynamics and Efficacy Studies

In Vitro Pharmacological Characterization of Nepadutant

This compound demonstrates a high degree of affinity and specificity for the tachykinin NK2 receptor in in vitro settings. nih.gov Its antagonistic actions have been thoroughly characterized across various isolated tissue preparations and cellular model systems.

Studies on Isolated Animal Tissues

This compound exhibits notable species selectivity for the tachykinin NK2 receptor. It has been shown to competitively antagonize contractions induced by neurokinin A (NKA) or its selective agonist, [βAla8]neurokinin A-(4-10), in isolated smooth muscle preparations from diverse animal species. nih.govresearchgate.net The compound demonstrated its highest antagonist potency in the guinea-pig colon. researchgate.net Furthermore, this compound (MEN11420) displayed similar antagonist effects on contractions of the guinea pig colon induced by the selective tachykinin NK2 receptor agonist [βAla8]neurokinin A-(4–10) as those observed in airways in vivo. researchgate.net

A summary of this compound's antagonist potency in isolated animal tissues is presented in Table 1.

Table 1: Antagonist Potency of this compound in Isolated Animal Tissues

Tissue (Species)AgonistPotency/EffectReference
Colon (Guinea-pig)[βAla8]neurokinin A-(4-10)High antagonist potency researchgate.net
Main Bronchi (Guinea-pig)[βAla8]neurokinin A-(4-10)Similar antagonist effects to colon researchgate.net

Studies on Human Isolated Tissues (e.g., ileum, colon, urinary bladder)

The activity of this compound has been characterized in human isolated tissues, including the ileum, colon, and urinary bladder. In these preparations, this compound competitively antagonized contractions induced by neurokinin A or [βAla8]neurokinin A-(4-10). nih.gov The pKB values for this compound were determined to be 8.3 in both the human ileum and colon, and 8.5 in the human urinary bladder. nih.gov

The tachykinin NK2 receptor blockade mediated by this compound in the human colon was found to be fully reversible upon washout. nih.gov Additionally, this compound significantly reduced the nonadrenergic noncholinergic (NANC) contractile off-response elicited by electrical field stimulation in the human ileum, with this effect being almost abolished in the presence of the tachykinin NK1 receptor antagonist GR 82334. nih.gov In radioligand binding assays utilizing membranes from human colon smooth muscle, this compound exhibited a pKi of 8.4 for the specific binding of [(125)I]NKA. nih.gov

A summary of this compound's antagonist potency in human isolated tissues is presented in Table 2.

Table 2: Antagonist Potency of this compound in Human Isolated Tissues

TissueAgonistpKB ValuepKi Value (Binding)Reference
IleumNeurokinin A / [βAla8]neurokinin A-(4-10)8.3- nih.gov
ColonNeurokinin A / [βAla8]neurokinin A-(4-10)8.38.4 (for [(125)I]NKA binding) nih.govnih.gov
Urinary BladderNeurokinin A / [βAla8]neurokinin A-(4-10)8.5- nih.gov

Cellular Model Systems for Receptor Activity Assessment

In cellular models, this compound (MEN 11420) demonstrated competitive binding with high affinity and specificity to the human NK2 receptor expressed in Chinese Hamster Ovary (CHO) cells. nih.gov Its selectivity was further confirmed through binding studies at recombinant tachykinin NK1 and NK3 receptors, yielding pKi values of 6.1 and 6.4, respectively, which are considerably lower than its affinity for the NK2 receptor. researchgate.net

Studies utilizing the estrogen receptor-negative human breast carcinoma cell line MDA-MB-231, which expresses both NK1 and NK2 receptors, indicated that this compound inhibited tumor cell proliferation. It also successfully blocked the stimulatory effects of Substance P (SP) and Neurokinin A (NKA) on these cells. nih.govtermedia.pl

In Vivo Preclinical Models for Functional Evaluation of this compound

This compound has been evaluated in various in vivo preclinical models to assess its functional efficacy, particularly concerning gastrointestinal motility.

Gastrointestinal System Models

This compound has demonstrated effectiveness in animal models characterized by intestinal hypermotility. researchgate.net

Investigations in rodent models of intestinal inflammation, such as castor oil-induced enteritis and acetic acid-induced rectocolitis in rats, and bacterial toxin-induced enteritis in mice, have explored this compound's impact on intestinal motility. nih.gov

Key findings from these in vivo studies include:

Basal Motility: In control rats, this compound did not affect basal intestinal propulsion. researchgate.netresearchgate.net Similarly, in newborn rats, this compound did not influence basal intestinal propulsion. researchgate.net

Inflammation-Induced Hypermotility:

In rats with rectocolitis, intrarectal administration of this compound (100 nmol/kg) consistently inhibited the contractile effects induced by NK2 receptor agonists in both the colon and urinary bladder. This inhibitory effect was not observed in normal animals. researchgate.netnih.gov

Systemic administration of this compound (1 nmol/kg intravenously) significantly reduced [βAla8]neurokinin A-(4-10)-induced urinary bladder contractions in both rectocolitis and control rats, without affecting colonic contractions. researchgate.net At a higher dose of 3 nmol/kg, this compound consistently antagonized the [βAla8]neurokinin A-(4-10)-induced response in both organs across both experimental groups. researchgate.net

In the castor oil-induced diarrhea model, intraduodenal administration of this compound (30 nmol/kg) abolished bladder contractions in pretreated animals, a response not observed in control animals. nih.gov

this compound decreased spontaneous colonic hypermotility in models of rectocolitis, while not affecting motility in control animals. nih.gov

Oral administration of this compound, even at nanomolar or subnanomolar dosages, effectively reduced diarrhea induced by bacterial toxins in mice. nih.gov

Visceral Sensitivity in Newborn Rats: In 14-15 day old newborn rats, colorectal distension-evoked abdominal contractions were exacerbated following colonic application of acetic acid. This compound, administered orally at 0.5 and 2.5 mg/kg, significantly reduced these increased abdominal contractions. researchgate.netresearchgate.net

Colonic Propulsion: In guanethidine-pretreated, anesthetized guinea-pigs, this compound facilitated atropine-sensitive colonic propulsion induced by balloon distension. nih.gov

A summary of key in vivo preclinical findings for this compound is presented in Table 3.

Table 3: Key In Vivo Preclinical Findings of this compound

Model (Species)ConditionThis compound EffectReference
Intestinal Propulsion (Control Rats)BasalNo effect researchgate.netresearchgate.net
Intestinal Propulsion (Newborn Control Rats)BasalNo effect researchgate.net
Rectocolitis (Rats)NK2 agonist-induced colonic/bladder contractionsInhibited (i.r. 100 nmol/kg) researchgate.netnih.gov
Rectocolitis (Rats)Spontaneous colonic hypermotilityDecreased (i.r. or i.v. 100 nmol/kg) nih.gov
Castor Oil-Induced Diarrhea (Rats)NK2 agonist-induced bladder contractionsAbolished (i.d. 30 nmol/kg) nih.gov
Bacterial Toxin-Induced Diarrhea (Mice)DiarrheaReduced (oral, nanomolar/subnanomolar) nih.gov
Colorectal Distension (Newborn Rats)Acetic acid-induced abdominal contractionsSignificantly reduced (p.o. 0.5, 2.5 mg/kg) researchgate.netresearchgate.net
Colonic Propulsion (Guinea-pigs)Balloon distension (atropine-sensitive)Facilitated nih.gov

Respiratory System Models (e.g., Bronchoconstriction)

The neurokinin-2 receptor (NK2R) is predominantly expressed on smooth muscle cells, including those found in the respiratory tract, where it plays a significant role in mediating contraction. aneskey.comnih.gov Preclinical studies have characterized this compound as a potent, selective, and competitive NK2 receptor inhibitor, demonstrating an effective and long-lasting anti-spasmogenic effect. aneskey.comnih.gov

In the context of respiratory function, tachykinins such as neurokinin A (NKA) and Substance P (SP) are known to induce smooth muscle contractions in the respiratory tract, thereby promoting bronchoconstriction. uni.lu Notably, in asthmatic individuals, NKA inhalation specifically evokes bronchoconstriction. uni.lu this compound has been investigated for its potential in treating asthma. zhanggroup.orguni.lutaylorandfrancis.com

Preclinical findings indicate that this compound (MEN11420) caused a small but significant inhibition of neurokinin A-induced bronchoconstriction in models relevant to mild asthma. wikipedia.org Furthermore, studies on human isolated airways suggest that tachykinin-induced bronchoconstriction is primarily mediated by NK2 receptors, although NK1 receptors also contribute partially in small and medium-sized human bronchi. wikipedia.org

Beyond its direct effects on respiratory smooth muscle, this compound has also demonstrated competitive antagonism of neurokinin A- or [beta Ala(8)]neurokinin A-(4-10)-induced contractions in human isolated ileum, colon, and urinary bladder, with a pKB value of 8.3. This broader anti-spasmogenic activity on various smooth muscle tissues is consistent with its mechanism of action as an NK2 receptor antagonist. nih.gov

Table 1: Preclinical Efficacy of this compound in Smooth Muscle Contraction

Model/TissueAgonistEffect of this compoundpKB ValueSource
Human Isolated IleumNeurokinin A or [beta Ala(8)]neurokinin A-(4-10)Competitive Antagonism of Contraction8.3 nih.gov
Human Isolated ColonNeurokinin A or [beta Ala(8)]neurokinin A-(4-10)Competitive Antagonism of Contraction8.3 nih.gov
Human Isolated Urinary BladderNeurokinin A or [beta Ala(8)]neurokinin A-(4-10)Competitive Antagonism of Contraction8.3 nih.gov
Mild Asthmatics (Bronchoconstriction)Neurokinin ASmall but Significant InhibitionNot specified wikipedia.org

Exploratory Studies in Other Disease Models (e.g., Cancer, Rett Syndrome Relevance)

Cancer

The tachykinin system, involving Substance P (SP) and neurokinins (NKA, NKB) and their respective receptors (NK1, NK2, NK3), has been implicated in various physiological and pathological processes, including cancer. aneskey.comnih.gov While Neurokinin 1 Receptor (NK1R) antagonists, such as aprepitant, have been extensively studied and shown potential antitumor, antiproliferative, anti-survival, antiangiogenic, and antimetastatic effects in various preclinical cancer models, this compound's role as an NK2 antagonist in cancer has also been explored. aneskey.comnih.govmdpi.comresearchgate.net

Preclinical investigations have demonstrated that this compound (MEN 11420), as an NK2 receptor antagonist, can inhibit tumor cell proliferation. For instance, in experiments using the estrogen receptor-negative (ER-) human breast carcinoma cell line MDA-MB-231, which expresses both NK1 and NK2 receptors, this compound was shown to block tumor cell proliferation and counteract the stimulatory effects of neurokinin A (NKA) and Substance P (SP) in vitro. termedia.plresearchgate.net

Furthermore, the anti-tumoral activity of NK2 receptor antagonists, including this compound, has been demonstrated in vivo. In nude mice xenografted with MDA-MB-231 tumor cells, administration of NK2 antagonists at a dose of 5 mg/kg intravenously daily for two weeks resulted in significant inhibition of tumor growth. These findings suggest that the in vivo activity of NK2 antagonists may be attributed to a cytostatic rather than a cytotoxic effect. termedia.plresearchgate.net

Table 2: Preclinical Efficacy of this compound in Cancer Models

Cancer Cell Line/ModelReceptor TargetedEffect of this compoundKey FindingsSource
MDA-MB-231 Human Breast Carcinoma (ER-) in vitroNK2 ReceptorInhibition of Tumor Cell ProliferationBlocked stimulatory effect of NKA and SP on cell growth. Significant inhibition observed after 72 hours and sustained at 96 hours. termedia.plresearchgate.net
MDA-MB-231 Tumor Xenografts in Nude Mice in vivoNK2 ReceptorSignificant Inhibition of Tumor GrowthAdministration at 5 mg/kg i.v. daily for 2 weeks showed cytostatic effect. termedia.plresearchgate.net

Rett Syndrome Relevance

While this compound has been investigated in clinical trials for conditions such as infantile colic and infantile functional gastrointestinal disorders, direct preclinical studies specifically linking this compound to the treatment or amelioration of Rett Syndrome symptoms are not evident in the provided literature. taylorandfrancis.comfishersci.cauni.lu Research into Rett Syndrome, a neurodevelopmental disorder primarily caused by mutations in the MECP2 gene, has focused on other therapeutic avenues, including gene therapies and compounds targeting neuroinflammation and synaptic function, such as NNZ-2566, trofinetide, TSHA-102, and SB216763. termedia.pluni.lunih.govguidetoimmunopharmacology.orgcenmed.comeuropa.eubiotech-spain.comrettsyndromenews.com

Preclinical Pharmacokinetics and Drug Disposition

Absorption and Bioavailability in Preclinical Species

Pharmacokinetic studies in preclinical models are crucial for understanding how a drug is absorbed and becomes available in the systemic circulation. Bioavailability (BA) refers to the rate and extent to which the active ingredient is absorbed from a drug product and reaches the site of action. fda.govcanada.ca

Systemic Exposure and Bioavailability across Routes (e.g., Oral, Intraduodenal, Intranasal, Intraperitoneal)

The systemic exposure and bioavailability of nepadutant have been studied across various administration routes in rats. Following intravenous (IV) administration of 1 mg/kg, this compound exhibited a mean plasma half-life of 44 minutes and an AUC value of 285 micrograms.min/ml. researchgate.net

The absolute bioavailability of this compound varied significantly depending on the route of administration:

Intranasal (1 mg/kg) and Intraperitoneal (1 mg/kg): Bioavailability was virtually complete. researchgate.net

Intrarectal (5 mg/kg): Bioavailability was approximately 5%. researchgate.net

Sublingual (1 mg/kg) and Oral (10 mg/kg): Bioavailability was very low, quantified as less than 3%. researchgate.net

This suggests that while this compound can achieve high systemic exposure via certain routes, its oral bioavailability is limited in preclinical models. researchgate.net

Table 1: Bioavailability of this compound in Rats Across Different Administration Routes

Route of AdministrationDose (mg/kg)Absolute Bioavailability (%)
Intravenous1100 (Reference)
Intranasal1~100
Intraperitoneal1~100
Intrarectal5~5
Sublingual1<3
Oral10<3

Influence of Gastrointestinal Inflammation on Absorption Dynamics

Intestinal inflammation has been shown to significantly alter the absorption dynamics of this compound in rodent models. nih.gov In models of intestinal inflammation, the oral and intraduodenal bioavailability of this compound demonstrated a substantial increase, ranging from 7- to 9-fold, compared to control animals. nih.gov This enhanced absorption in the presence of intestinal inflammation suggests that a drug with limited oral bioavailability, like this compound, could be more effective for treating gastrointestinal diseases associated with local inflammation. nih.gov

Metabolism and Excretion Pathways in Preclinical Models

Drug metabolism primarily occurs in the liver, involving phase I reactions (e.g., oxidation, reduction, hydrolysis) and phase II reactions (conjugation). msdmanuals.com Excretion pathways, mainly renal and biliary, eliminate drugs and their metabolites from the body. escholarship.orgmerckmanuals.com

Metabolic Stability and Resistance to Hydrolysis/Oxidation

This compound has demonstrated improved metabolic characteristics compared to its parent compound, MEN 10627. researchgate.net In vitro data indicate that this compound is more resistant to hydrolytic and oxidative metabolism than MEN 10627. researchgate.net Hydrolysis and oxidation are common pathways for drug decomposition, with hydrolysis being a more frequent pathway for drug breakdown. pharmaceutical-journal.com The enhanced resistance of this compound to these metabolic processes contributes to its improved pharmacokinetic profile. researchgate.net

Urinary and Biliary Excretion Profiles

The excretion profiles of this compound have been investigated in rats. Following an intravenous dose of 1 mg/kg, approximately 34% of the administered dose of this compound was excreted as the unchanged compound in the urine. researchgate.net In contrast, the parent compound, MEN 10627, showed less than 2% urinary excretion of the unchanged compound. researchgate.net

Biliary excretion studies were also conducted in rats. researchgate.net While specific quantitative data for biliary excretion of this compound as a percentage of the dose were not explicitly detailed in the provided snippets, the study design mentioned bile duct cannulation to assess biliary excretion. researchgate.net Generally, drugs with a molecular weight greater than 300 g/mol and possessing both polar and lipophilic groups are more likely to be extensively excreted in bile. merckmanuals.com

Table 2: Urinary Excretion of Unchanged Compound in Rats

CompoundRoute of AdministrationDose (mg/kg)Urinary Excretion of Unchanged Compound (% of dose)
This compoundIntravenous1~34
MEN 10627Intravenous1<2

Comparative Pharmacokinetics with Structural Analogues

This compound is a glycosylated analogue of MEN 10627, derived by a specific substitution. researchgate.net This hydrophilic modification of MEN 10627 to produce this compound resulted in a marked improvement in the pharmacokinetic and metabolic characteristics of the peptide. researchgate.net The mean plasma half-life and AUC values for this compound were almost threefold greater than those for MEN 10627 after intravenous administration, and the systemic clearance of this compound was reduced to one-third compared to MEN 10627. researchgate.net This suggests that the structural modification significantly enhanced the stability and systemic exposure of this compound relative to its parent compound. researchgate.net

Table 3: Comparative Pharmacokinetic Parameters (IV Administration in Rats)

ParameterThis compound (MEN 11420)MEN 10627
Mean Plasma Half-life (min)44~15
AUC (µg.min/ml)285~95
Systemic Clearance (relative to MEN 10627)1/31

Structure Activity Relationships Sar and Compound Design

Structural Classification of Nepadutant

This compound is characterized by its distinctive peptide-based architecture.

This compound is a glycosylated derivative of the potent and selective bicyclic peptide tachykinin NK2 receptor antagonist, MEN 10627. ncats.ioresearchgate.net MEN 10627, or cyclo(Met-Asp-Trp-Phe-Dap-Leu)cyclo-(2β-5β), served as the parent compound from which this compound was rationally designed. researchgate.netnarod.ru Structural studies on MEN 10627 have revealed the presence of both type I and type II β-turns, with Trp-Phe and Leu-Met as the corner residues, respectively. narod.ru Site-directed mutagenesis studies on labeled this compound (MEN 11420) have further indicated a primary role for the Trp-Phe moiety in its binding interactions with the tachykinin NK2 receptor. narod.ru

Design and Development of this compound Analogues

The development of this compound analogues has involved strategies to modify its structure while retaining or enhancing its antagonistic activity.

A chemical program was undertaken to identify lower molecular weight compounds that could maintain the potency and selectivity of reference compounds like MEN 10627 and this compound. narod.ru This led to the preparation of monocyclic compounds, which, despite initially possessing micromolar binding affinity, were considered sufficient as lead compounds for new families of NK2 antagonists. narod.ru For instance, the monocyclic compound 5a was found to maintain the structure of the larger bicyclic peptide, with an exact overlap of the Trp-Phe motif, suggesting it could serve as a small-molecule model for this critical β-turn. narod.ru

Glycosylation, the addition of sugar residues, significantly impacts the pharmacokinetic (PK) and metabolic properties of therapeutic compounds. googleapis.comfrontiersin.orgnih.gov In the case of this compound, its glycosylation, compared to its parent compound MEN 10627, resulted in marked improvements in its pharmacokinetic and metabolic characteristics. researchgate.net

Table 1: Pharmacokinetic Parameters of this compound and MEN 10627 in Rats (IV Administration) researchgate.net

ParameterThis compound (MEN 11420)MEN 10627
Mean Plasma Half-life (min)44 ± 2.31.5 ± 0.6
Urinary Excretion (unchanged compound, % of dose)~34%<2%

This increased resistance to hydrolytic and oxidative metabolism observed with this compound contributes to its improved pharmacokinetic profile. researchgate.net

Modulating molecular flexibility is a crucial aspect of drug design to optimize binding affinity and selectivity. For peptides, cyclization is a common strategy to rigidify the structure, which can decrease the entropy penalty of binding, increase target selectivity, and enhance stability against proteolytic degradation. nsf.govd-nb.info While this compound itself is a bicyclic peptide, the design of its analogues, including monocyclic pseudopeptides, demonstrates an ongoing effort to explore different levels of conformational constraint. narod.ru Molecular modeling and simulation techniques, such as Molecular Dynamics (MD), are employed to understand and predict conformational changes and flexibility of drug molecules and their targets, aiding in the design of ligands with desired properties. mdpi.comnih.gov

Advanced Methodologies in this compound Design

The development of this compound and subsequent generations of hNK-2 receptor antagonists has been significantly guided by sophisticated computational and experimental techniques. These methodologies provide a deeper understanding of the molecular determinants governing compound activity and receptor binding, enabling rational design strategies for improved therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling plays a crucial role in drug design by establishing mathematical relationships between the chemical structure of molecules and their biological activity. For this compound, QSAR models have been instrumental in the derivation of new series of monocyclic pseudopeptidic tachykinin NK-2 receptor antagonists. zhanggroup.org

A notable application of QSAR in this context involved the development of a new series of antagonists, with MEN11558 emerging as a lead compound. zhanggroup.org The QSAR model developed for these compounds demonstrated excellent predictive ability, assisting in the prioritization of new chemical syntheses. This rational design approach led to the discovery of novel receptor antagonists exhibiting higher affinity for the hNK-2 receptor compared to this compound.

The core principle of these QSAR studies was to systematically correlate structural variations within the pseudopeptidic framework with observed changes in hNK-2 receptor affinity. By quantifying these relationships, researchers could predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process and focusing synthetic efforts on molecules with the most promising predicted profiles.

Site-Directed Mutagenesis Studies for Receptor Interaction Mapping

Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific, targeted changes into DNA sequences, which in turn alters the amino acid sequence of a protein. This method is invaluable for elucidating protein structure-function relationships and precisely mapping the residues involved in protein-ligand interactions. In the context of this compound, site-directed mutagenesis studies have been critical for understanding its binding to the hNK-2 receptor and guiding the design of new antagonists. zhanggroup.org

These studies involved the creation and evaluation of various human tachykinin NK-2 receptor mutants. For instance, MEN11558, a derivative of this compound, was extensively evaluated against a panel of 13 new hNK-2 receptor mutants, in addition to 8 mutants for which binding data with this compound were already available. The specific amino acid substitutions, often alanine (B10760859) scanning mutagenesis where non-alanine residues are replaced by alanine to assess the contribution of the original side chain, provided insights into critical binding residues.

The comprehensive list of mutants studied includes:

Mutant (Amino Acid Substitution)Original ResiduePositionRole in Receptor Interaction (General)
Tyr107AlaTyrosine107Investigated for binding contribution
Gln109AlaGlutamine109Investigated for binding contribution
Asn110AlaAsparagine110Investigated for binding contribution
Phe112AlaPhenylalanine112Investigated for binding contribution
Ser164PheSerine164Investigated for binding contribution
Cys167GlyCysteine167Investigated for binding contribution
Phe168AlaPhenylalanine168Investigated for binding contribution
Tyr169AlaTyrosine169Investigated for binding contribution
Ile202PheIsoleucine202Investigated for binding contribution
Trp263AlaTryptophan263Investigated for binding contribution
Tyr269PheTyrosine269Investigated for binding contribution
Tyr269AlaTyrosine269Investigated for binding contribution
Phe293AlaPhenylalanine293Investigated for binding contribution
Gln166AlaGlutamine166Data available for this compound
Ser170AlaSerine170Data available for this compound
Thr171AlaThreonine171Data available for this compound
His198AlaHistidine198Data available for this compound
Tyr206PheTyrosine206Data available for this compound
Tyr266PheTyrosine266Data available for this compound
Tyr289PheTyrosine289Data available for this compound
Tyr289ThrTyrosine289Data available for this compound

These studies revealed that this compound and the newly designed compounds, such as MEN11558, share a significant overlap in their binding sites on the hNK-2 receptor. This finding was crucial as it allowed for the transfer of existing structural knowledge concerning this compound's interactions to the development and optimization of the new series of compounds. By identifying key amino acid residues involved in ligand recognition, site-directed mutagenesis provided a molecular blueprint for refining antagonist design and improving receptor affinity.

Target Identification and Validation Methodologies in Nepadutant Research

Methodologies for Identifying Tachykinin NK2 Receptors as a Target

The identification of tachykinin NK2 receptors as a primary target for Nepadutant involved a combination of genetic, genomic, transcriptomic, and proteomic approaches, which collectively elucidated the receptor's expression patterns and functional roles in various tissues.

Genetic and Genomic Approaches in Target Discovery

Genetic and genomic methodologies have been instrumental in pinpointing the NK2 receptor (encoded by the TACR2 gene) as a relevant biological target. Studies have leveraged the detection of NK2 receptor mRNA expression in human tissues, including inflammatory cells within the lamina propria of the ileum and colon, as well as in various regions of the human brain such as the caudate nucleus, putamen, hippocampus, substantia nigra, and cerebral cortex nih.govresearchgate.netguidetopharmacology.org. The presence of the TACR2 gene and its transcripts provides a molecular basis for the receptor's physiological and pathophysiological involvement. Furthermore, the development and characterization of genetically modified animal models, such as novel mouse lines with congenital ablation of the Tacr2 gene, have allowed researchers to investigate the physiological roles of NK2 receptors in specific systems, such as the reproductive axis, thereby confirming their genetic identity and relevance as a target nih.govphysiology.org. These approaches contribute to understanding genotype-phenotype relationships in target discovery nuvisan.com.

Transcriptomics and Proteomics in Target Prioritization

Transcriptomic and proteomic analyses have played a crucial role in prioritizing the NK2 receptor as a therapeutic target by detailing its expression at the mRNA and protein levels. Transcriptomic profiling, specifically the detection of NK2 receptor mRNA, has confirmed its presence in key areas like the human gastrointestinal tract and brain, suggesting its involvement in diverse physiological functions nih.govresearchgate.netguidetopharmacology.org. Proteomic methodologies, including techniques such as Western blot and fluorescent immunohistochemistry, have been employed to determine the protein expression and precise localization of NK2 receptors in various tissues, including colonic smooth muscle, revealing gender-related variations in expression and activity researchgate.net. These methods allow for a comprehensive understanding of receptor distribution and cellular context, aiding in target prioritization nuvisan.com.

Validation of NK2 Receptor as a Therapeutic Target for this compound

Validation of the NK2 receptor as a therapeutic target for this compound has been achieved through rigorous pharmacological characterization using selective ligands and extensive studies in animal models to demonstrate target engagement and therapeutic efficacy.

Pharmacological Validation using Selective Ligands

Pharmacological validation of the NK2 receptor as this compound's target relies on its high affinity, selectivity, and competitive antagonism. This compound (MEN 11420) has been shown to bind with high affinity and specificity to human NK2 receptors expressed in Chinese Hamster Ovary (CHO) cells nih.gov. It acts as a potent, selective, competitive, and reversible antagonist of NK2 receptors nih.govjpp.krakow.pl.

Studies have demonstrated this compound's ability to selectively block NK2 receptors on isolated smooth muscle preparations from both animal and human tissues, exhibiting pKB values ranging from 8.1 to 10.2 nih.gov. For instance, in in vitro experiments, another selective NK2 antagonist, MEN13510, showed a nanomolar affinity (Ki = 6.4 nM) for the human tachykinin NK2 receptor nih.gov. Competitive antagonism was further indicated by Schild analysis of concentration-response curves of neurokinin A (NKA)-induced inositol (B14025) phosphates accumulation in CHO cells expressing the human NK2 receptor, yielding a pKB of 7.8 and a slope of -0.94 for MEN13510 nih.gov. The interaction of antagonists like this compound with the human NK2 receptor has been evaluated using heterologous inhibition binding experiments with radioligands, including [3H]this compound and [3H]saredutant, at mutant receptors with single amino acid substitutions, providing insights into the binding site nih.gov.

Table 1: Pharmacological Data for NK2 Receptor Antagonists

CompoundTarget ReceptorAssay TypeParameterValueReference
This compound (MEN 11420)Human NK2Isolated smooth muscle preparationspKB8.1 – 10.2 nih.gov
MEN13510Human NK2CHO cells (binding)Ki6.4 nM nih.gov
MEN13510Human NK2CHO cells (NKA-induced IP accumulation)pKB7.8 nih.gov

Animal Model Validation of Target Engagement and Therapeutic Efficacy

Animal models have been crucial for validating the NK2 receptor as a therapeutic target for this compound by demonstrating target engagement in vivo and assessing therapeutic efficacy in disease-relevant contexts.

In studies focusing on gastrointestinal function, this compound was shown to decrease the number of abdominal cramps induced by noxious colorectal distension in control rats. Furthermore, in rats with colonic inflammation (trinitrobenzene sulfonic acid-induced colitis), this compound reversed visceral hyperalgesia, indicating its ability to modulate pain perception through NK2 receptor antagonism nih.gov. Extensive preclinical studies have supported the concept that NK2 receptor antagonists, including this compound, can reduce increased intestinal motility, secretion, and visceral sensitivity by acting peripherally nih.gov. This compound has been observed to produce an effective and long-lasting blockade of NK2 receptors expressed in the smooth muscle of the intestinal, genito-urinary, and respiratory tracts in various animal models nih.gov.

In the context of respiratory conditions, this compound has demonstrated a small but significant inhibition of neurokinin A (NKA)-induced bronchoconstriction in guinea pigs, highlighting the involvement of NK2 receptors in airway smooth muscle contraction ersnet.orguliege.be. The effect of this compound on immediate-early gene expression following trinitrobenzenesulfonic acid-induced colitis in rats further illustrates its target engagement at a molecular level in vivo nih.gov.

Beyond gastrointestinal and respiratory systems, the physiological roles of NK2 receptors have been investigated using novel mouse lines with congenital ablation of the Tacr2 gene (encoding NK2R). These studies, while revealing partially overlapping and redundant functions with other tachykinin receptors, confirmed a modest yet detectable role of NK2R in controlling the gonadotropic axis, further validating the receptor's physiological relevance as a target nih.govphysiology.org.

Methodologies for Identifying mGluR5 as a Target

While this compound is primarily recognized as an NK2 receptor antagonist, some research has also identified it as a metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) antagonist ontosight.ai. Methodologies for identifying mGluR5 as a drug target generally involve understanding its role in the central nervous system (CNS) and its modulation in various neurological and psychiatric disorders.

mGluR5 is a Class C G protein-coupled receptor (GPCR) highly expressed in specific brain regions, including the forebrain, striatum, limbic regions (amygdala, hippocampus), olfactory bulb, dorsal striatum, nucleus accumbens, and lateral septum huamedicine.comfrontiersin.org. Its involvement in learning, memory, neuroplasticity, and excitotoxicity has positioned it as an attractive target for neurodegenerative diseases, neuropathic pain, anxiety, and depression ontosight.aihuamedicine.comnih.govmdpi.comnih.govfrontiersin.org.

The identification of mGluR5 as a target for therapeutic intervention, including by compounds like this compound, often employs:

Computational Techniques: Structure-based drug discovery (SBDD) approaches, which utilize three-dimensional protein structures to identify drug candidates, have been instrumental in discovering selective ligands for mGluR5 nih.gov.

Pharmacological Profiling: Characterizing the binding affinity and functional effects of compounds on mGluR5 in vitro, such as blocking glutamate action at the receptor sites, is a fundamental step ontosight.ai.

Preclinical in vivo Studies: Animal models are used to assess the effects of mGluR5 modulators on disease-relevant phenotypes, such as reducing excitotoxicity and neuronal damage in neurodegenerative models ontosight.ainih.gov.

Neuroimaging Techniques: Positron Emission Tomography (PET) imaging, with the development of mGluR5-specific radioligands, is employed to measure receptor density and assess drug specificity and target engagement in vivo in both animal models and humans. This provides a powerful tool for understanding pathophysiology and accelerating drug development by confirming target modulation frontiersin.orgmdpi.comnih.gov.

These methodologies collectively contribute to establishing mGluR5 as a validated target and understanding the mechanisms by which compounds like this compound exert their effects.

Broader Research Implications and Future Directions

Advancing the Understanding of Tachykinin System Physiology and Pathophysiology

Nepadutant, also known by its research code MEN 11420, is characterized as a highly selective NK2 receptor antagonist guidetopharmacology.org. The tachykinin NK2 receptors are widely distributed in the gastrointestinal tract, where they play a crucial role in regulating intestinal motor functions, secretions, inflammation, and visceral sensitivity wikidata.org. Studies involving this compound have demonstrated its capacity to inhibit increased intestinal motility, secretion, and visceral sensitivity in preclinical models wikidata.org. For instance, it has been shown to reduce abdominal contractions induced by colonic acetic acid in newborn rats cenmed.com. Furthermore, this compound effectively suppresses the responses of colonic afferent neurons to nociceptive stimuli, suggesting its potential benefit in managing sensory symptoms associated with colitis ctdbase.org. Research indicates that this compound can counteract the effects of Neurokinin A (NKA) and enhance colorectal compliance wikidata.org. Beyond gastrointestinal implications, investigations with this compound (MEN 11420) have highlighted the critical involvement of NK2 receptors in cancer cell growth, as it was observed to limit the stimulating effect of Substance P (SP) and NKA in vitro in human breast carcinoma cell lines nih.gov. These findings underscore the intricate involvement of the tachykinin system in both normal physiological processes and various pathological conditions.

Contributions to Neurodegenerative Disease Research through mGluR5 Antagonism

While primarily recognized as an NK2 antagonist, this compound has also been identified as a metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) antagonist wikipedia.org. The antagonism of mGluR5, a mechanism attributed to this compound, may contribute to reducing excitotoxicity, a process implicated in the progression of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis wikipedia.org. Although this compound's direct extensive study as an mGluR5 antagonist in neurodegenerative contexts is less documented compared to its NK2 activity, the broader class of mGluR5 antagonists has shown significant neuroprotective effects. For example, other mGluR5 antagonists like MTEP, MPEP, and CTEP have demonstrated neuroprotective properties in Parkinson's disease models by safeguarding dopaminergic and noradrenergic neurons and mitigating neurodegeneration uni.luzhanggroup.orgzhanggroup.org. These compounds have also been observed to improve cognitive performance and reduce disease-related pathology in preclinical models of various neurodegenerative conditions zhanggroup.org. Furthermore, mGluR5 antagonists are considered promising for the treatment of levodopa-induced dyskinesia, a common complication in Parkinson's disease therapy guidetopharmacology.org. The modulation of mGluR5 could potentially unlock new avenues for neuroprotection in degenerative diseases of the nervous system by diminishing excitotoxicity and influencing signaling pathways guidetopharmacology.org.

Methodological Advancements in Antagonist Design and Evaluation

This compound, a glycosylated bicyclic cyclohexapeptide guidetopharmacology.org, represents a notable achievement in antagonist design. A significant methodological advancement in its development involved the substitution of a methionine residue with an N-glycosylated asparagine residue, which led to an eighty-fold increase in water solubility without compromising its biological potency wikipedia.org. This structural modification also resulted in an improved pharmacokinetic profile for this compound (MEN 11420), exhibiting enhanced resistance to hydrolytic and oxidative metabolism compared to its non-glycosylated parent compound (MEN 10627) wikipedia.org. The development of selective tachykinin antagonists, including this compound, has been instrumental in elucidating the biological functions of neurokinins and their corresponding receptors uni.lu. The design process for human NK2 receptor antagonists has benefited from computational modeling, and the subsequent experimental validation through X-ray structure determination of related compounds has confirmed the underlying design rationale, revealing crucial α-turn structures essential for receptor binding uni.lu. The evaluation of antagonist properties, such as kinetic characteristics, is further advanced through competitive binding kinetics experiments at binding sites, including those for this compound, providing insights into association and dissociation rates uni.lu.

Identification of Remaining Research Gaps and Unexplored Avenues for this compound Analogues

Potential for Deriving Novel Therapeutic Agents from this compound Research

The research on this compound, as a selective NK2 receptor antagonist, points to its potential in treating conditions where NK2 receptors are implicated, such as functional gastrointestinal disorders and asthma, although it was not ultimately marketed for these indications guidetopharmacology.org. Its demonstrated ability to suppress the responses of colonic afferent neurons to nociceptive stimuli suggests a therapeutic role in alleviating sensory symptoms of colitis ctdbase.org. Preclinical data strongly support the concept that tachykinin antagonists, including those targeting NK2 receptors, could serve as a new class of therapeutic agents for various gut disorders wikidata.orgcenmed.com. Beyond its primary NK2 antagonism, this compound (MEN 11420) has also shown cytostatic activity in vivo against human breast carcinoma cell lines, indicating a potential as a novel antitumor drug nih.gov. Furthermore, this compound's identification as an mGluR5 antagonist contributes to the broader understanding of mGluR5 as a promising therapeutic target for a range of neurological and psychiatric conditions, including addiction, chronic pain, mood disorders, and epilepsy wikipedia.orgguidetopharmacology.org. The methodological advancements in improving the physicochemical and pharmacokinetic properties of this compound through glycosylation serve as a valuable precedent for the rational design and development of future peptide-based therapeutic agents with enhanced drug-like characteristics wikipedia.org.

Q & A

Basic: What experimental models are most appropriate for evaluating Nepadutant’s efficacy in preclinical studies?

Answer:
In preclinical studies, in vivo models (e.g., rodent gastrointestinal motility assays) are preferred for assessing functional outcomes like receptor antagonism . Use randomized controlled trials (RCTs) with blinding to minimize bias. For mechanistic insights, in vitro models (e.g., isolated tissue preparations or cell lines expressing NK2 receptors) can isolate direct pharmacological effects. Ensure dose-response curves are constructed to establish potency (EC50) and efficacy (Emax), with controls for solvent effects and receptor specificity .

Basic: How should researchers design dose-ranging studies for this compound to balance efficacy and toxicity?

Answer:
Dose-ranging studies should follow a phased approach:

Phase 1: Use a logarithmic dose escalation in in vitro assays to identify the therapeutic window.

Phase 2: Validate in in vivo models using pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with receptor occupancy .

Include negative controls (vehicle-only) and positive controls (known NK2 antagonists) to contextualize results. Toxicity endpoints (e.g., off-target receptor activation) must be predefined and measured using high-throughput screening .

Basic: What statistical methods are optimal for analyzing this compound’s effects in small-sample preclinical trials?

Answer:
For small samples (<30 subjects), non-parametric tests (e.g., Mann-Whitney U for between-group comparisons) reduce type I/II error risks. Use repeated-measures ANOVA for longitudinal data (e.g., motility measurements over time) and apply corrections like Bonferroni for multiple comparisons . Bayesian hierarchical models can improve power by borrowing strength from prior studies .

Advanced: How can conflicting data on this compound’s pharmacokinetic variability across species be reconciled?

Answer:
Contradictions often arise from interspecies differences in metabolism (e.g., CYP450 isoforms) or tissue distribution. To resolve this:

Conduct allometric scaling to adjust doses between species .

Use physiologically based pharmacokinetic (PBPK) modeling to simulate human PK profiles from rodent data .

Validate with microdosing studies in non-human primates, coupled with LC-MS/MS for precise metabolite detection .

Advanced: What methodological strategies address the limited bioavailability of this compound in oral formulations?

Answer:
Approaches include:

  • Prodrug design: Modify chemical structure to enhance solubility (e.g., ester prodrugs) .
  • Nanoformulations: Use liposomal encapsulation or polymeric nanoparticles to improve intestinal absorption .
  • Co-administration: Pair with P-glycoprotein inhibitors (e.g., verapamil) to reduce efflux transporter activity. Validate bioavailability via crossover studies comparing oral vs. intravenous administration .

Advanced: How should researchers interpret contradictory findings in NK2 receptor binding assays for this compound?

Answer:
Discrepancies may stem from assay conditions (e.g., pH, temperature) or receptor isoform heterogeneity. Mitigate by:

Standardizing protocols: Use radioligand binding assays under equilibrium conditions (e.g., 37°C, physiological pH) .

Control for nonspecific binding: Include excess cold ligand (e.g., SR-48968) to quantify specific vs. nonspecific binding .

Replicate across labs: Collaborate to validate results using blinded samples and shared reagents .

Advanced: What experimental designs are suitable for studying this compound’s long-term effects on gut microbiota?

Answer:
Use longitudinal cohort designs with 16S rRNA sequencing to track microbial diversity shifts. Key steps:

Baseline sampling: Collect fecal samples pre-treatment and at regular intervals post-treatment.

Control for confounders: Standardize diet, housing, and antibiotic use across groups .

Multi-omics integration: Combine metagenomics and metabolomics to link microbiota changes to functional outcomes (e.g., short-chain fatty acid levels) .

Advanced: How can researchers optimize translational relevance of this compound studies from animals to humans?

Answer:

  • Disease-relevant models: Use dextran sulfate sodium (DSS)-induced colitis models in mice to mimic human IBS pathophysiology .
  • Biomarker alignment: Measure conserved endpoints (e.g., fecal serine protease activity) across species .
  • Clinical trial simulations: Apply quantitative systems pharmacology (QSP) to predict human efficacy thresholds from preclinical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.